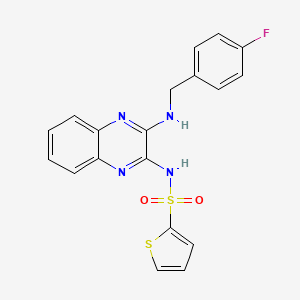

4-(2-苯甲酰氨基-2-氧代乙氧基)-1-(4-甲苯基)-6-氧代吡啶并嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

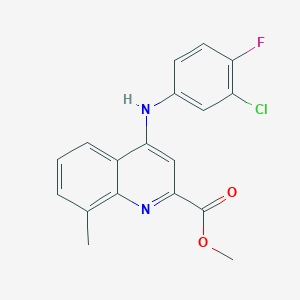

The compound "Ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate" appears to be a derivative of pyridazine with potential relevance in the field of organic chemistry due to its complex structure involving multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds, which can be useful for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of various reagents to introduce different functional groups. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, ethyl 4-aryl-2,4-dioxobutanoates reacted with diaminomaleonitrile or malononitrile to form different pyrazine and biphenyl derivatives . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of additional substituents, such as ethyl ester groups, amino groups, and cyano groups, can significantly influence the chemical behavior of these molecules. The papers describe the formation of various derivatives, including pyrano[2,3-c]pyrazole and dicyanopyrazine derivatives, which showcase the versatility of the pyridazine scaffold in organic synthesis .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with different nucleophilic reagents led to the formation of a variety of heterocyclic compounds, demonstrating the nucleophilic substitution reactions that these compounds can undergo . The ability to undergo such diverse reactions makes these compounds valuable intermediates in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate" are not discussed in the provided papers, the properties of related compounds can be inferred. Pyridazine derivatives generally exhibit moderate to high yields in their synthesis, suggesting good stability and reactivity under the reaction conditions used . The introduction of various substituents can also affect properties such as solubility, melting point, and reactivity, which are important considerations in the synthesis and application of these compounds.

科学研究应用

合成方法和化合物衍生物

一项研究重点介绍了相关化合物的代谢物合成,展示了甲磺酰作为保护基团在通过简化的合成途径实现高产率的新型化合物中的效用。这种方法强调了创新合成策略在开发具有各种研究领域潜在应用的新分子中的重要性 (Mizuno et al., 2006).

另一项研究重点关注合成中的区域选择性,其中 4-氧代-3,4-二氢喹唑啉-2-羧酸乙酯显示出选择性反应性,从而产生新的 Luotonin A 衍生物。这项研究阐明了这些化合物的细微化学行为及其产生不同分子结构的潜力 (Atia et al., 2017).

化学反应和性质

关于聚氮萘的工作探索了 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸乙酯的反应性,展示了它们转化为各种衍生物。这项研究突出了该化合物在合成多种杂环结构中的多功能性,这在许多科学和工业应用中至关重要 (Harb et al., 1989).

关于氧化自由基芳基化的一项创新研究展示了使用芳基肼盐酸盐和苯胺制备取代的 2-氨基联苯,以空气中的双氧作为氧化剂。这项研究强调了在合成复杂分子中环境友好反应的潜力 (Hofmann et al., 2014).

除草剂活性中的应用

对包括 4-(2-苯甲酰氨基-2-氧代乙氧基)-1-(4-甲苯基)-6-氧代吡啶并嘧啶-3-羧酸乙酯相关结构在内的新型吡啶并嘧啶衍生物的除草剂活性的研究揭示了它们在农业中的潜力。这项研究强调了化学合成在开发具有增强有效性和特异性的新型除草剂中的重要性 (Xu et al., 2008).

属性

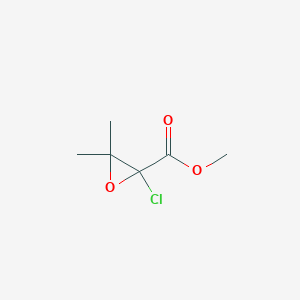

IUPAC Name |

ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-7-5-4-6-8-16)13-20(27)25(24-21)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCKDKRXOANORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)